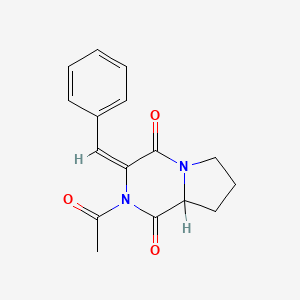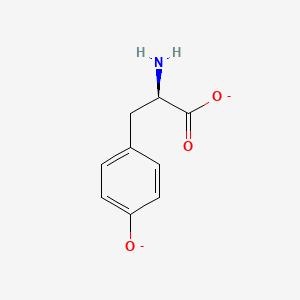
Neochamaejasmine A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neochamaejasmine A is a biflavonoid compound isolated from the roots of Stellera chamaejasme L., a traditional Chinese medicinal herb. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Neochamaejasmine A can be synthesized through various chemical reactions involving flavonoid precursors. The synthesis typically involves the coupling of two flavonoid units through a C-3/C-3" linkage. The reaction conditions often include the use of catalysts and specific solvents to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from the roots of Stellera chamaejasme L. The extraction process involves the use of solvents such as ethanol or methanol, followed by purification steps like chromatography to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions: Neochamaejasmine A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions to introduce oxygen functionalities.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions
Major Products: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying biflavonoid synthesis and reactivity.
Biology: Neochamaejasmine A is used to investigate its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: The compound has shown promise in treating various cancers, including hepatocellular carcinoma and osteosarcoma, by inducing apoptosis in cancer cells
Industry: this compound is explored for its potential use in developing new pharmaceuticals and as a natural pesticide due to its anti-microbial properties
Mecanismo De Acción
Neochamaejasmine A exerts its effects primarily through the induction of apoptosis in cancer cells. The compound activates the mitochondrial-mediated apoptotic pathway, leading to the release of cytochrome c and the activation of caspases. Additionally, it generates reactive oxygen species (ROS), which further contribute to cell death. The compound also modulates various signaling pathways, including the ERK1/2 and JNK pathways, to enhance its anti-cancer effects .
Comparación Con Compuestos Similares
Neochamaejasmine A is unique among biflavonoids due to its specific C-3/C-3" linkage and its potent biological activities. Similar compounds include:
Neochamaejasmin B: Another biflavonoid from Stellera chamaejasme L.
Isochamaejasmin: A related compound with a different linkage pattern and distinct biological activities.
Chamaejasmine: Another biflavonoid with comparable pharmacological properties but varying in its molecular structure.
These compounds share some pharmacological properties with this compound but differ in their specific molecular targets and mechanisms of action, highlighting the uniqueness of this compound .
Propiedades
Fórmula molecular |
C30H22O10 |
|---|---|
Peso molecular |
542.5 g/mol |
Nombre IUPAC |
(2S,3S)-3-[(2S,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)29-25(27(37)23-19(35)9-17(33)11-21(23)39-29)26-28(38)24-20(36)10-18(34)12-22(24)40-30(26)14-3-7-16(32)8-4-14/h1-12,25-26,29-36H/t25-,26-,29-,30-/m1/s1 |
Clave InChI |
RNQBLQALVMHBKH-OIWKEWRZSA-N |
SMILES |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O |
SMILES isomérico |
C1=CC(=CC=C1[C@@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O |
SMILES canónico |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O |
Sinónimos |
neochamaejasmin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S,3S,4S,5R,6S)-6-[(3E)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1233673.png)

![methyl 4-[2-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]ethoxy]butanoate](/img/structure/B1233675.png)




![N-methyl-N-[(Z)-pentylideneamino]formamide](/img/structure/B1233683.png)
![[(1S,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-methylbutanoate](/img/structure/B1233686.png)



